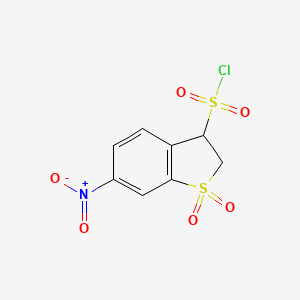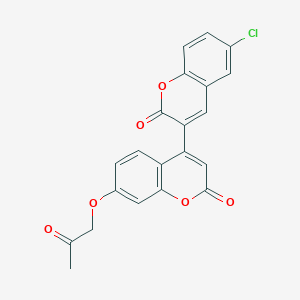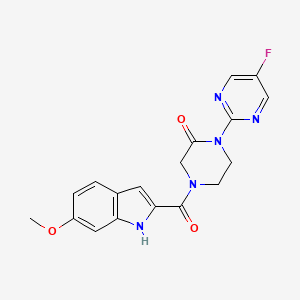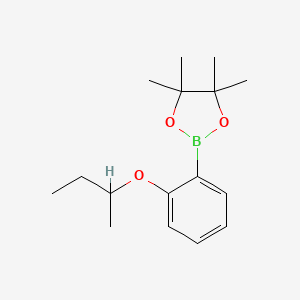
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained significant attention in scientific research applications due to its unique properties. BODIPY is widely used in various fields, including biochemistry, material science, and medicinal chemistry.
Mechanism of Action
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane works by absorbing light energy and then releasing it as fluorescence. The absorption of light by 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the excitation of electrons to higher energy levels. The excited electrons then release energy in the form of fluorescence, which can be detected and measured. The fluorescent properties of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it an excellent tool for imaging and tracking biological molecules.
Biochemical and Physiological Effects
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have minimal effects on biochemical and physiological processes, making it a safe and reliable tool for scientific research. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is non-toxic and does not interfere with cellular processes, making it an ideal fluorescent probe for in vivo applications.
Advantages and Limitations for Lab Experiments
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages over other fluorescent dyes. It has high photostability, meaning that it can withstand prolonged exposure to light without losing its fluorescent properties. It also has a high quantum yield, which means that it produces a high fluorescence signal relative to the amount of light absorbed. However, 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane does have some limitations. It has a narrow absorption spectrum, which limits its use in multicolor imaging. It is also sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has many potential future applications. One area of interest is the development of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-based biosensors for detecting various biomolecules, such as glucose and neurotransmitters. Another area of interest is the development of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-based materials for optoelectronic applications, such as solar cells and light-emitting diodes. Additionally, the development of new 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives with improved properties, such as broader absorption spectra and increased photostability, is an active area of research.
Synthesis Methods
The synthesis of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of pyrrole and aldehyde in the presence of a boron source. The reaction produces a highly stable and fluorescent compound that can be modified to suit various applications. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be easily synthesized in a few steps and is commercially available, making it a popular choice for many researchers.
Scientific Research Applications
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively used in scientific research due to its unique fluorescent properties. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a fluorescent probe for imaging and tracking biological molecules, such as proteins, DNA, and RNA. It can also be used to study the dynamics of cellular processes, such as protein trafficking and signal transduction. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various fields, including biochemistry, material science, and medicinal chemistry.
properties
IUPAC Name |
2-(2-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-12(2)18-14-11-9-8-10-13(14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXIADVACJUNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B2609942.png)
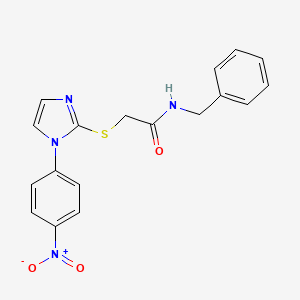
![Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2609944.png)
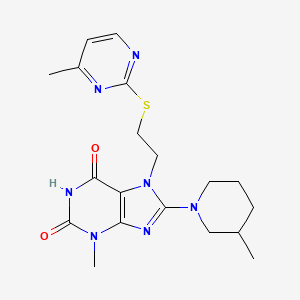
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2609946.png)
![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
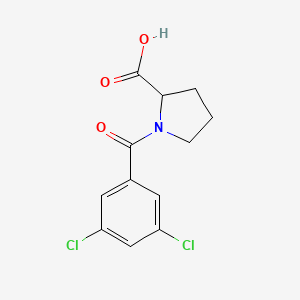
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2609952.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
